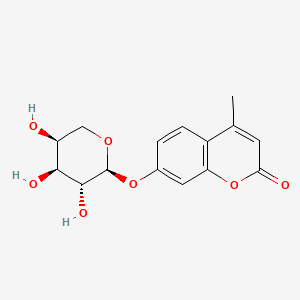

4-Methylumbelliferyl alpha-L-arabinopyranoside

CAS No.: 69414-26-2

Cat. No.: VC1919159

Molecular Formula: C15H16O7

Molecular Weight: 308.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69414-26-2 |

|---|---|

| Molecular Formula | C15H16O7 |

| Molecular Weight | 308.28 g/mol |

| IUPAC Name | 4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one |

| Standard InChI | InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3 |

| Standard InChI Key | JWIYLOHVJDJZOQ-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O |

Introduction

Physical and Chemical Properties

4-Methylumbelliferyl alpha-L-arabinopyranoside possesses distinct physical and chemical properties that make it suitable for laboratory applications. The compound appears as a white to almost white powder or crystalline material . Its chemical formula is C15H16O7, with a molecular weight of 308.28 g/mol . The compound is characterized by its fluorogenic properties, which are crucial for its application in enzyme assays and microbial detection.

Table 1: Physical and Chemical Properties of 4-Methylumbelliferyl alpha-L-arabinopyranoside

The compound exhibits specific solubility characteristics, being soluble in water and dimethyl sulfoxide, which facilitates its use in various laboratory protocols . For optimal preservation of its chemical integrity and activity, it should be stored in a freezer or at 2-8°C, sealed in dry conditions . The high purity of commercial preparations (≥98.0% by HPLC) ensures reliability in research applications .

Structural Characteristics

The molecular structure of 4-Methylumbelliferyl alpha-L-arabinopyranoside consists of a 4-methylumbelliferone moiety linked to an alpha-L-arabinopyranoside group. This structural arrangement is critical for its function as a fluorogenic substrate. The alpha-L-arabinopyranoside component serves as the recognition site for specific enzymes, while the 4-methylumbelliferone portion provides the fluorescent signal upon hydrolysis.

The compound's IUPAC name is 4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one, which reflects its chemical structure. The molecule contains a coumarin core (4-methylchromen-2-one) with an alpha-L-arabinopyranoside group attached at position 7. This specific structural configuration allows alpha-L-arabinosidase enzymes to recognize and cleave the glycosidic bond, releasing the fluorescent 4-methylumbelliferone.

Functional Groups and Activity

The functional activity of 4-Methylumbelliferyl alpha-L-arabinopyranoside is directly related to its molecular structure. The glycosidic bond between the 4-methylumbelliferone and the alpha-L-arabinopyranoside is the target for enzymatic hydrolysis. When alpha-L-arabinosidase acts on this compound, it cleaves this bond, releasing 4-methylumbelliferone, which fluoresces under UV light (366 nm) . This fluorescence property enables quantitative measurement of enzyme activity, making it an effective substrate for enzyme assays.

Synthesis Methods

The synthesis of 4-Methylumbelliferyl alpha-L-arabinopyranoside can be achieved through various methods, with glycosylation reactions being the most commonly employed approach. These synthetic pathways are crucial for producing high-purity compounds suitable for research applications.

Chemical Synthesis

One common method for synthesizing 4-Methylumbelliferyl alpha-L-arabinopyranoside involves glycosylation reactions. Specifically, this process typically includes reacting 4-methylumbelliferone with an activated form of alpha-L-arabinopyranoside under acidic or enzymatic conditions. The reaction conditions must be carefully controlled to ensure stereoselectivity, yielding the alpha-anomeric configuration. This synthetic approach can produce high-purity products suitable for research applications.

Enzymatic Synthesis

Alternatively, enzymatic synthesis provides another route for obtaining 4-Methylumbelliferyl alpha-L-arabinopyranoside. This approach involves the use of glycoside hydrolases that can transfer L-arabinose from a donor molecule to 4-methylumbelliferone . Enzymatic methods often offer advantages in terms of stereoselectivity and regioselectivity, which are crucial for obtaining the correct anomeric configuration in glycoside synthesis.

Applications in Scientific Research

4-Methylumbelliferyl alpha-L-arabinopyranoside has diverse applications in scientific research, spanning from basic biochemical studies to clinical diagnostics and industrial processes. Its utility as a fluorogenic substrate makes it particularly valuable in various research domains.

Enzyme Activity Assays

One of the primary applications of 4-Methylumbelliferyl alpha-L-arabinopyranoside is in enzyme activity assays, particularly for glycosidases. The compound serves as a substrate for enzymes that hydrolyze arabinose-containing substrates, such as alpha-L-arabinosidase . Upon hydrolysis by these enzymes, the compound releases 4-methylumbelliferone, which fluoresces and can be quantitatively measured. This property makes it an excellent tool for studying enzyme kinetics, determining enzyme activity levels, and characterizing novel enzymes.

The fluorescence produced upon enzymatic hydrolysis allows for sensitive detection of enzyme activity, making it possible to measure even low levels of enzymatic activity. This sensitivity is particularly valuable in research settings where precise quantification of enzyme activity is required.

Microbial Detection and Identification

Perhaps the most notable application of 4-Methylumbelliferyl alpha-L-arabinopyranoside is in the detection and identification of specific microorganisms, particularly Aspergillus fumigatus. Research has demonstrated that this compound exhibits remarkable specificity for A. fumigatus, with 98% sensitivity and 100% specificity . This high specificity makes it an invaluable tool for clinical diagnostics, especially in the rapid detection of aspergillosis, a serious fungal infection.

Table 2: Enzyme Activity of Various Fungal Species with 4-Methylumbelliferyl alpha-L-arabinopyranoside

Plant Biology Studies

In plant biology research, 4-Methylumbelliferyl alpha-L-arabinopyranoside is used to investigate the metabolism of polysaccharides in plants . The compound helps researchers understand plant growth and development processes by enabling the study of alpha-L-arabinosidase activity, which plays a role in the modification of cell wall components. These studies contribute to our understanding of plant physiology and can have implications for agricultural applications.

Food Industry Applications

The food industry utilizes 4-Methylumbelliferyl alpha-L-arabinopyranoside to assess the quality of food products by measuring enzyme activity related to carbohydrate breakdown . This application is crucial for food processing and preservation, as it allows for the monitoring of enzymatic activities that can affect food quality, stability, and shelf life. By quantifying specific enzyme activities, food scientists can develop improved processing methods and formulations.

Pharmaceutical Research

In pharmaceutical research, 4-Methylumbelliferyl alpha-L-arabinopyranoside serves as a tool for studying drug interactions with glycosidases, which can influence drug metabolism and efficacy . Understanding these interactions is essential for drug development, as glycosidases can affect the bioavailability and pharmacokinetics of many pharmaceutical compounds. By using this substrate in enzyme assays, researchers can evaluate how potential drug candidates interact with specific glycosidases, guiding the optimization of drug properties.

Research Findings on Specificity and Sensitivity

Extensive research has been conducted to evaluate the specificity and sensitivity of 4-Methylumbelliferyl alpha-L-arabinopyranoside for various applications, particularly in microbial detection. One of the most significant findings is its high specificity for Aspergillus fumigatus, making it an excellent tool for clinical diagnostics.

Specificity for Aspergillus fumigatus

Research has demonstrated that the cleavage of 4-Methylumbelliferyl alpha-L-arabinopyranoside is highly specific for Aspergillus fumigatus. In a comprehensive study, this compound was found to be cleaved by 98% of A. fumigatus strains (n=48) but was absent in other clinically important molds (n=116) . Among yeasts, only 5% of Candida albicans strains (n=129) showed a positive reaction, while Candida glabrata, Candida krusei, Candida tropicalis, and Candida parapsilosis were all negative . This high specificity makes it an invaluable tool for the selective detection of A. fumigatus in clinical samples.

Clinical Application and Performance

Table 3: Clinical Performance of 4-Methylumbelliferyl alpha-L-arabinopyranoside for A. fumigatus Detection

Detection Time and Method Optimization

The detection time for A. fumigatus using 4-Methylumbelliferyl alpha-L-arabinopyranoside varies depending on the sample characteristics and methodology. When starting from samples containing mycelium, microcolonies can be detected after approximately 11-14 hours, while samples containing spores require at least 24 hours . The use of a two-step procedure, where the membrane filter is first used for microcolony formation and then placed on an absorbent pad containing the substrate and a membrane permeabilizer, can reduce detection time by approximately 3 hours . These optimizations enhance the practical utility of the method for rapid clinical diagnostics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume